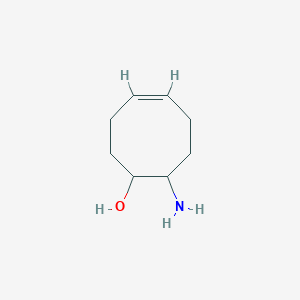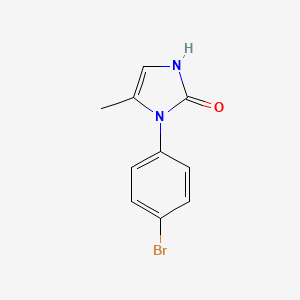
N-Methyl-4-(pyridin-4-YL)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-4-(pyridin-4-YL)aniline is an organic compound that belongs to the class of phenylalkylamines It is characterized by the presence of a methyl group attached to the nitrogen atom and a pyridine ring attached to the aniline structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-(pyridin-4-YL)aniline can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another method involves the use of aniline pyrimidine compounds, where the preparation involves specific reaction conditions such as the use of iron-catalyzed reactions and Michael addition reactions . These methods provide efficient and high-yield synthesis routes for the compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-4-(pyridin-4-YL)aniline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nitro compounds, while reduction reactions may produce amines. Substitution reactions can result in various substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
N-Methyl-4-(pyridin-4-YL)aniline has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of N-Methyl-4-(pyridin-4-YL)aniline involves its interaction with specific molecular targets and pathways. For example, it has been identified as a potential inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in angiogenesis . The compound binds to the receptor and inhibits its activity, thereby preventing the formation of new blood vessels.
Vergleich Mit ähnlichen Verbindungen
N-Methyl-4-(pyridin-4-YL)aniline can be compared with other similar compounds, such as:
N-(pyridin-4-ylmethyl)aniline: This compound has a similar structure but lacks the methyl group on the nitrogen atom.
N-(pyridin-3-ylmethyl)aniline: This compound has the pyridine ring attached at the 3-position instead of the 4-position.
Eigenschaften
Molekularformel |
C12H12N2 |
|---|---|
Molekulargewicht |
184.24 g/mol |
IUPAC-Name |
N-methyl-4-pyridin-4-ylaniline |
InChI |
InChI=1S/C12H12N2/c1-13-12-4-2-10(3-5-12)11-6-8-14-9-7-11/h2-9,13H,1H3 |
InChI-Schlüssel |
BQAUVFMRQCBKGO-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CC=C(C=C1)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





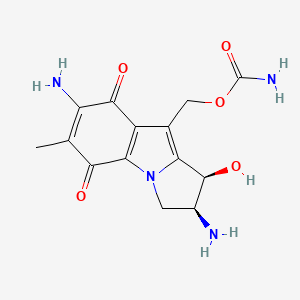
![1H,2H,3H-Pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B13184603.png)
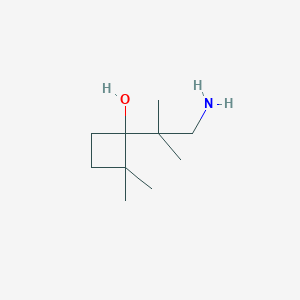
![2-{1,4-Dioxaspiro[4.5]decan-8-yl}-6-fluoroaniline](/img/structure/B13184608.png)
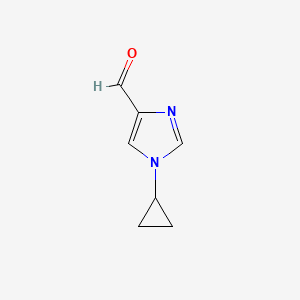
![1H-Pyrido[3,4-b]indole-1-carboxylic acid, 6-bromo-2,3,4,9-tetrahydro-](/img/structure/B13184615.png)
![2-Methylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13184625.png)

![1-[(3-Methylphenyl)sulfanyl]propan-2-one](/img/structure/B13184637.png)
